molecular formula C14H22Cl2N2 B8040392 N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride

N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride

Cat. No.: B8040392
M. Wt: 289.2 g/mol
InChI Key: OAQSFTYMSNWNBV-UHFFFAOYSA-N
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Description

The compound identified as N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride is a chemical entity with significant interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride involves several steps, each requiring specific conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:

    Carbonization and Sulfonation: This method involves the carbonization of a precursor material followed by sulfonation.

    Hydrothermal Methods: These methods use high-pressure and high-temperature conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often involves continuous processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group is replaced by another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Uniqueness

What sets this compound apart from these similar compounds is its specific binding affinity and the range of reactions it can undergo. Its unique structural features allow it to participate in a broader spectrum of chemical and biological processes .

Properties

IUPAC Name

N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2.ClH/c15-8-10-17-9-4-7-14(12-17)16-11-13-5-2-1-3-6-13;/h1-3,5-6,14,16H,4,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQSFTYMSNWNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCl)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)CCCl)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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